molecular formula C8H11BrN2 B1475507 4-Bromo-6-isobutylpyrimidine CAS No. 1596992-36-7

4-Bromo-6-isobutylpyrimidine

Cat. No.: B1475507
CAS No.: 1596992-36-7
M. Wt: 215.09 g/mol
InChI Key: OQGVCDZQNPTHES-UHFFFAOYSA-N
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Description

4-Bromo-6-isobutylpyrimidine (CAS 1596992-36-7) is a brominated pyrimidine derivative of high interest in chemical synthesis and pharmaceutical research. With the molecular formula C8H11BrN2 and a molecular weight of 215.09 , this compound serves as a versatile scaffold and key synthetic intermediate. The presence of the bromine atom at the 4-position of the pyrimidine ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse functional groups. Researchers utilize this compound in the exploration of novel active compounds, particularly in the development of kinase inhibitors and other targeted therapeutic agents. The isobutyl substituent at the 6-position contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. Proper handling is essential, and the material should be stored under inert conditions to ensure stability. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-6-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGVCDZQNPTHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-isobutylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C10_{10}H12_{12}BrN3_{3}
  • Molecular Weight : 256.13 g/mol
  • CAS Number : 885519-03-9

This compound is known to interact with various biological targets, primarily influencing metabolic pathways. It has been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+^+ biosynthesis pathway. The activation of NAMPT leads to increased levels of NAD+^+, which plays a crucial role in cellular metabolism and energy homeostasis .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. The compound exhibits significant activity against various cancer types, with IC50_{50} values ranging from 1.45 to 4.25 μM, indicating its potential as an anticancer agent . Notably, it has been reported that treatment with this compound results in cell cycle arrest at the G2/M phase, suggesting a mechanism that selectively targets cancer cells while sparing normal cells .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, demonstrating a broad spectrum of activity that may be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Study 1: Anticancer Activity

In a study assessing various derivatives of pyrimidine compounds, this compound was found to significantly inhibit the growth of pancreatic adenocarcinoma cells (Capan-1) with an IC50_{50} value of approximately 2.9 μM. This study highlighted the compound's selective toxicity towards cancer cells compared to normal peripheral blood mononuclear cells (PBMC), emphasizing its therapeutic potential in oncology .

Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of this compound in vivo. Mice treated with this compound exhibited elevated NAD+^+ levels and improved exercise endurance, suggesting that it may enhance metabolic performance and potentially aid in conditions related to metabolic disorders .

Data Tables

Biological Activity IC50_{50} Value (μM) Target
Anticancer (Capan-1 Cells)2.9Pancreatic Adenocarcinoma
Antimicrobial (E. coli)<10Bacterial Cell Wall Synthesis
NAMPT ActivationN/ANAD+^+ Biosynthesis

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals
4-Bromo-6-isobutylpyrimidine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances its reactivity, facilitating various substitution reactions that are essential in drug development.

Synthetic Routes
The synthesis typically involves the bromination of pyrimidine derivatives followed by alkylation with isobutyl groups. This approach allows for the introduction of functional groups that can be further modified to enhance biological activity.

Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities, including:

  • Anticancer Properties: Preliminary studies suggest this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

Study TypeFindings
In Vitro Studies Demonstrated inhibition of specific enzymes related to metabolic disorders.
Animal Models Showed dose-dependent effects on metabolic rates and gene expression profiles .
Molecular Docking Indicated strong binding affinities with target proteins, supporting its role as an enzyme modulator.

Pharmacokinetics

Absorption and Distribution
The compound exhibits favorable absorption characteristics, allowing it to reach systemic circulation effectively. Its distribution is influenced by specific transport mechanisms that facilitate localization within target tissues.

Metabolism and Excretion
this compound is primarily metabolized in the liver, with metabolites excreted via urine. This profile suggests a potential for high bioavailability, supporting its use in therapeutic contexts .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS No. Substituents Similarity Score Key Features
This compound 1159818-57-1 Br (C4), isobutyl (C6) Reference High steric bulk, moderate lipophilicity
4-Amino-6-bromo-2-methylpyrimidine 1161763-15-0 Br (C4), NH₂ (C4), CH₃ (C2) 0.87 Amino group enhances nucleophilicity
4-Bromo-6-methylpyrimidin-2-amine 5734-71-4 Br (C4), CH₃ (C6), NH₂ (C2) 0.75 Smaller substituents reduce steric hindrance
2-Amino-5-bromo-4,6-dimethylpyrimidine 4214-57-7 Br (C5), NH₂ (C2), CH₃ (C4, C6) 0.75 Bromine at C5 alters electronic distribution
  • Substituent Position and Reactivity: The bromine position (C4 vs. C5) significantly impacts electronic properties. For instance, 2-Amino-5-bromo-4,6-dimethylpyrimidine exhibits distinct resonance effects due to bromine at C5, reducing electrophilicity at the pyrimidine ring compared to this compound .
  • Steric and Electronic Effects : The isobutyl group in this compound induces steric hindrance, slowing nucleophilic substitution compared to 4-Bromo-6-methylpyrimidin-2-amine, which has a smaller methyl group .

Physicochemical Properties

  • Solubility: The isobutyl group reduces aqueous solubility compared to amino-substituted analogs like 4-Amino-6-bromo-2-methylpyrimidine, which forms hydrogen bonds via NH₂ .
  • Melting Points : Brominated pyrimidines generally exhibit higher melting points due to halogen-induced dipole interactions. However, bulky substituents like isobutyl may lower melting points by disrupting crystal packing .

Spectroscopic Insights

Quantum chemical calculations on related compounds (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that substituents alter vibrational frequencies and NMR chemical shifts. For example:

  • The isobutyl group’s C-H stretching modes in this compound would appear at lower frequencies (~2800 cm⁻¹) compared to methyl groups (~2900 cm⁻¹) due to increased mass and branching .
  • ¹H NMR spectra would show distinct splitting patterns for isobutyl protons (multiplet at δ 1.0–2.0 ppm) versus methyl groups in analogs (singlet at δ 2.1–2.3 ppm) .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-isobutylpyrimidine typically involves two main steps:

This approach ensures regioselectivity and high yield of the desired compound.

Bromination Techniques

Selective bromination is a critical step. Based on literature and patent data, bromination is commonly achieved by:

  • Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • Conducting the reaction at low temperatures (e.g., −15 °C) to control regioselectivity.
  • Employing solvents such as ethyl acetate or dichloromethane to facilitate reaction and extraction.

An example protocol involves cooling the reaction mixture to −15 °C, adding bromine dropwise, followed by sodium nitrite in water, then warming to room temperature and stirring for 3 hours. The reaction is quenched with aqueous potassium hydroxide and extracted with ethyl acetate. Purification by flash chromatography yields the brominated intermediate.

Introduction of the Isobutyl Group

The isobutyl substituent at position 6 can be introduced via:

  • Copper-catalyzed amination or alkylation of 2,6-dibromopyrimidine derivatives.
  • Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
  • Use of organometallic reagents (e.g., organozinc or organoboron compounds) bearing the isobutyl group.

A copper-catalyzed method reported in patents involves mixing 2,6-dibromopyridine (a close analog to pyrimidine), amine compounds, copper catalyst, ligand, base, and organic solvent under nitrogen atmosphere at 90 °C for 12–24 hours. Post-reaction workup includes extraction with dichloromethane and purification by column chromatography to isolate the 2-bromo-6-substituted pyridine compound, which can be adapted for pyrimidine derivatives.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield / Notes
1 2,6-Dibromopyrimidine, Cu catalyst, ligand, base, isobutyl amine, organic solvent (e.g., DMF), N2 atmosphere, 90 °C, 12–24 h Copper-catalyzed substitution of bromine at 6-position with isobutyl group High regioselectivity, moderate to good yield
2 Bromine, sodium nitrite, aqueous KOH, ethyl acetate, low temperature (−15 °C to RT) Selective bromination at 4-position Controlled bromination, purified by flash chromatography

Analytical and Purification Methods

  • Flash column chromatography on silica gel with hexane/ethyl acetate mixtures is the preferred purification technique.
  • NMR spectroscopy (1H NMR, 13C NMR) confirms the structure and purity.
  • Extraction steps use solvents such as ethyl acetate or dichloromethane.
  • Drying agents like sodium sulfate are employed before solvent removal under reduced pressure.

Research Findings and Optimization

  • The copper-catalyzed method allows selective substitution at the 6-position without affecting the bromine at the 4-position, enabling further functionalization.
  • Reaction temperature and time are critical parameters; 90 °C and 12–24 h optimize conversion while minimizing side reactions.
  • Ligand choice affects catalyst efficiency and selectivity.
  • Low-temperature bromination minimizes polybromination and side reactions.
  • The combined approach provides a versatile route to 4-bromo-6-substituted pyrimidines, including the isobutyl derivative.

Summary Table of Preparation Methods

Method Catalyst Reagents Conditions Advantages Limitations
Copper-catalyzed substitution Cu catalyst + ligand 2,6-Dibromopyrimidine + isobutyl amine + base 90 °C, N2, 12–24 h High regioselectivity, mild conditions Requires careful ligand and base selection
Bromination None (chemical bromination) Bromine + sodium nitrite + KOH −15 °C to RT Selective 4-position bromination Handling bromine requires caution
Pd-catalyzed cross-coupling (reported for related compounds) Pd catalyst Organometallic isobutyl reagents Variable, often mild High efficiency, broad substrate scope More expensive catalysts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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